5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine
Overview
Description
The compound “5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine” is a derivative of thiadiazole, which is a heterocyclic compound containing a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms. The “5-(1-Phenylethyl)” indicates that a phenylethyl group is attached to the 5th carbon of the thiadiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be based on the thiadiazole ring, with the phenylethyl group attached at the 5th position. The presence of nitrogen and sulfur in the ring, along with the phenylethyl group, could impart unique chemical properties to the compound .Chemical Reactions Analysis
Thiadiazoles can participate in a variety of chemical reactions, often acting as ligands in coordination chemistry or undergoing reactions at the nitrogen or sulfur atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the thiadiazole ring and the phenylethyl group. Factors such as polarity, solubility, melting point, and boiling point would depend on the specific structure and substituents .Scientific Research Applications
Synthesis and Characterization
- Synthesis Approaches: A variety of synthetic methods have been employed to create 5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine and its derivatives. One approach involves the cyclization of thiosemicarbazide resin using desulfurative agents to produce 1,3,4-thiadiazole derivatives efficiently (Yang et al., 2016). Another method details a one-pot synthesis of 1,3,4-thiadiazol-2-amine derivatives from thiosemicarbazide and carboxylic acid without toxic additives, showcasing an environmentally friendly synthesis route (Kokovina et al., 2021).
- Characterization Techniques: The synthesized compounds are characterized using various spectroscopic and analytical methods. Techniques such as NMR spectroscopy, IR spectroscopy, X-ray crystallography, and elemental analysis are commonly used to confirm the structures of these derivatives (Kumar et al., 2013).
Biological Activities
- Antimicrobial Properties: Several studies have focused on evaluating the antimicrobial activities of this compound derivatives. Compounds with this core structure have shown promising activities against various bacterial and fungal strains, indicating their potential as novel antimicrobial agents (Idrees et al., 2019).
- Anticancer and Antitubercular Agents: Derivatives of this compound have been synthesized and screened for their antitumor and antitubercular activities. Some derivatives demonstrated significant inhibitory activities against cancer cell lines and Mycobacterium tuberculosis, highlighting their potential in cancer and tuberculosis therapy (Sekhar et al., 2019).
Other Applications
- DNA Interactions: The interaction of this compound derivatives with DNA has been investigated, showing that these compounds can bind to DNA via groove binding mode. This property is significant for the development of therapeutic drugs targeting DNA (Shivakumara & Krishna, 2021).
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-(1-phenylethyl)-1,3,4-thiadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-7(8-5-3-2-4-6-8)9-12-13-10(11)14-9/h2-7H,1H3,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYSQDMAJLTMTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=NN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378217 | |
Record name | 5-(1-phenylethyl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>30.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24804145 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
88742-94-3 | |
Record name | 5-(1-Phenylethyl)-1,3,4-thiadiazol-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88742-94-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(1-phenylethyl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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